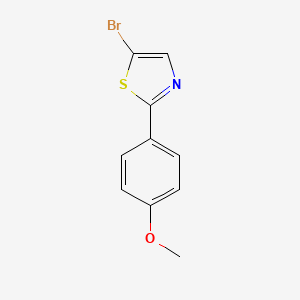
5-Bromo-2-(4-methoxyphenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-methoxyphenyl)thiazole: is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a 4-methoxyphenyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The presence of the bromine atom and the methoxyphenyl group in this compound can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methoxyphenyl)thiazole can be achieved through several methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This method ensures the selective introduction of the bromine atom at the desired position on the thiazole ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-(4-methoxyphenyl)thiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom at the 5-position can participate in electrophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Nucleophilic Substitution: The methoxy group on the phenyl ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated thiazole derivatives, while nucleophilic substitution can produce various substituted phenyl thiazoles .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Bromo-2-(4-methoxyphenyl)thiazole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic applications. They are investigated as potential drug candidates for treating infections and cancer .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth and cancer cell proliferation . The bromine atom and methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity .
Comparaison Avec Des Composés Similaires
5-Bromo-2-methoxyphenylthiazole: Similar structure but lacks the 4-methoxy group on the phenyl ring.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group instead of a methoxyphenyl group.
2,4-Disubstituted thiazoles: Various derivatives with substitutions at the 2 and 4 positions of the thiazole ring.
Uniqueness: 5-Bromo-2-(4-methoxyphenyl)thiazole is unique due to the presence of both the bromine atom and the methoxyphenyl group, which can influence its chemical reactivity and biological properties. This combination of substituents can enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Propriétés
Formule moléculaire |
C10H8BrNOS |
|---|---|
Poids moléculaire |
270.15 g/mol |
Nom IUPAC |
5-bromo-2-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-6-9(11)14-10/h2-6H,1H3 |
Clé InChI |
XGAJXESMBMARLL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


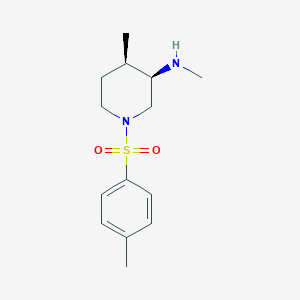
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
methanol](/img/structure/B14017817.png)
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
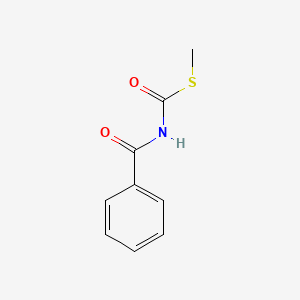
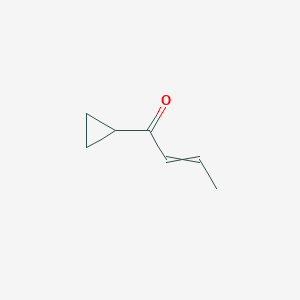
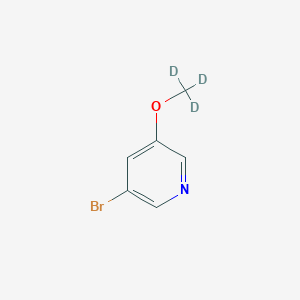
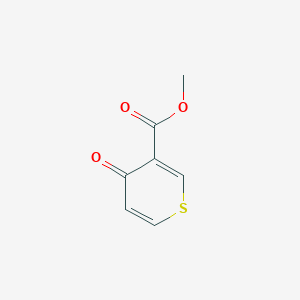
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
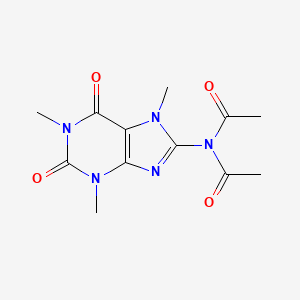
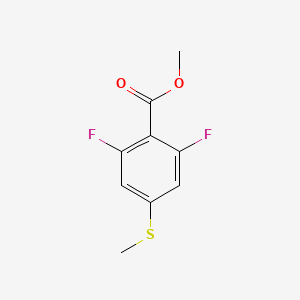
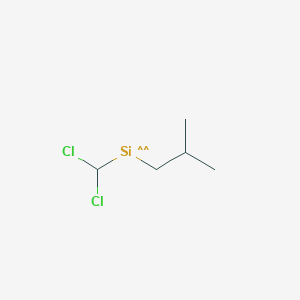
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
